N-(4-ethoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

ERK kinase inhibition biochemical potency target engagement

N-(4-ethoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921466-57-1), also known by its development code JSI-1187, is an orally bioavailable, reversible small-molecule inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2). It belongs to the 2-ureido-thiazole class of ATP-competitive kinase inhibitors and is currently in Phase 1 clinical evaluation as both monotherapy and in combination with dabrafenib for advanced solid tumors harboring MAPK pathway mutations.

Molecular Formula C21H22N4O3S
Molecular Weight 410.49
CAS No. 921466-57-1
Cat. No. B2769677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide
CAS921466-57-1
Molecular FormulaC21H22N4O3S
Molecular Weight410.49
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC(=C3)C
InChIInChI=1S/C21H22N4O3S/c1-3-28-18-9-7-15(8-10-18)22-19(26)12-17-13-29-21(24-17)25-20(27)23-16-6-4-5-14(2)11-16/h4-11,13H,3,12H2,1-2H3,(H,22,26)(H2,23,24,25,27)
InChIKeyIOMBXAQINJMBBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

JSI-1187 (CAS 921466-57-1): A Phase 1 ERK1/2 Inhibitor for MAPK-Driven Cancers – Procurement-Relevant Profile


N-(4-ethoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921466-57-1), also known by its development code JSI-1187, is an orally bioavailable, reversible small-molecule inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2) [1]. It belongs to the 2-ureido-thiazole class of ATP-competitive kinase inhibitors and is currently in Phase 1 clinical evaluation as both monotherapy and in combination with dabrafenib for advanced solid tumors harboring MAPK pathway mutations [2]. The compound has a molecular weight of 410.49 g/mol (C21H22N4O3S) and a calculated XLogP3 of 3.4, placing it within favorable drug-like property space [3].

Why Generic Substitution of JSI-1187 (CAS 921466-57-1) with Other ERK1/2 Inhibitors Is Scientifically Unjustified


Although several ERK1/2 inhibitors share the same nominal target, their biochemical potency, cellular anti-proliferative activity, pharmacokinetic properties, and combination synergy profiles diverge substantially. For example, temuterkib (LY3214996) exhibits limited blood-brain barrier (BBB) permeability [1], whereas JSI-1187 has been reported to penetrate the BBB [2]. Furthermore, in KRAS G12C-mutated models, the combination of JSI-1187 with sotorasib demonstrated significantly greater antitumor effect than the combination of the MEK inhibitor trametinib with sotorasib, confirming that not all MAPK pathway node inhibitors are functionally interchangeable in combination regimens [3]. These differences render generic pharmacological assumptions misleading for procurement and experimental design.

JSI-1187 (CAS 921466-57-1) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


ERK2 Biochemical Inhibition Potency: JSI-1187 Achieves Sub-Nanomolar Ki, Outperforming Temuterkib by >5-Fold

In biochemical assays, JSI-1187 reversibly inhibited ERK2 with a Ki of less than 1 nM [1]. By comparison, temuterkib (LY3214996) exhibits an IC50 of 5 nM against ERK2 , while ulixertinib (BVD-523) achieves an IC50 of <0.3 nM against ERK2 . Although direct head-to-head data are unavailable due to differing assay formats (Ki vs. IC50), JSI-1187's sub-nanomolar Ki places it among the most potent ERK1/2 inhibitors in its class and substantially ahead of temuterkib.

ERK kinase inhibition biochemical potency target engagement

Anti-Proliferative Activity in BRAF V600E Melanoma: JSI-1187 Is ~5-Fold More Potent Than Ulixertinib in A375 Cells

In anti-proliferation assays using the BRAF V600E-mutant melanoma cell line A375, JSI-1187 exhibited an IC50 of 37 nM [1]. Ulixertinib, tested in the same cell line (A375, BRAF V600E), showed an anti-proliferative IC50 of 180 nM . This represents an approximately 4.9-fold greater potency for JSI-1187 in a head-to-model comparison.

melanoma BRAF V600E anti-proliferative cell viability

In Vivo Efficacy: JSI-1187 Achieves Tumor Regression as Monotherapy in COLO 205 Xenograft Model

In the COLO 205 (BRAF V600E-mutant colorectal cancer) cell line-derived xenograft (CDX) model, JSI-1187 administered orally at 20 mg/kg once daily (QD) caused tumor regression, an endpoint more stringent than tumor growth inhibition [1]. In the Calu-6 (KRAS-mutant NSCLC) xenograft model, 10 mg/kg BID and 20 mg/kg QD dosing schedules produced similar tumor growth inhibition, demonstrating schedule flexibility [1]. A PK/PD correlation between plasma and tumor drug concentrations and phospho-RSK1 suppression was established in the HCT116 xenograft model [2].

xenograft tumor regression colorectal cancer in vivo efficacy

Combination Synergy with KRAS G12C Inhibitors: JSI-1187 + Sotorasib Outperforms Trametinib + Sotorasib

In a preclinical combination study, JSI-1187 plus sotorasib demonstrated Loewe synergy scores ranging from 0.5 to 14.3 across four KRAS G12C-mutated NSCLC and CRC cell lines, indicating a synergistic effect [1]. Crucially, the antitumor growth effect of JSI-1187 combined with sotorasib was significantly better than the combination of the MEK inhibitor trametinib with sotorasib in the H2122 mouse xenograft model [1]. Greater tumor growth inhibition was also confirmed in H358 and SW837 CRC-bearing mouse models for the combination versus monotherapy .

KRAS G12C combination therapy synergy sotorasib acquired resistance

Blood-Brain Barrier Penetration: JSI-1187 Demonstrates BBB Permeability, a Differentiating Feature vs. Temuterkib

Preclinical studies report that JSI-1187 possesses the ability to cross the blood-brain barrier (BBB), a property highlighted as a differentiator versus competing ERK inhibitors [1]. In contrast, the ERK inhibitor temuterkib (LY3214996) has been explicitly characterized as having limited blood-brain barrier permeability, which restricts its utility for intracranial disease unless combined with immunotherapy to amplify extracranial immune responses [2]. No peer-reviewed quantitative brain-to-plasma ratio data for JSI-1187 is publicly available; therefore this evidence is classified as supporting rather than confirmatory.

blood-brain barrier CNS penetration brain metastasis pharmacokinetics

Synergistic Efficacy with BRAF Inhibitor Dabrafenib: JSI-1187 Combination Achieves Superior Tumor Growth Inhibition in COLO 205 Xenograft

In the COLO 205 BRAF V600E-mutant colorectal cancer xenograft model, the combination of JSI-1187 with the BRAF inhibitor dabrafenib demonstrated synergistic efficacy in tumor growth inhibition, exceeding the effect of either agent administered alone [1]. This finding has directly informed the clinical development strategy: the ongoing Phase 1 trial (NCT04418167) includes a dedicated combination dose-escalation arm (Part B) evaluating JSI-1187 plus dabrafenib specifically in BRAF V600E/K-mutated solid tumors [2].

BRAF inhibitor dabrafenib combination therapy colorectal cancer synergy

JSI-1187 (CAS 921466-57-1) Best-Fit Research and Industrial Application Scenarios Based on Preclinical Evidence


Preclinical Pharmacology of ERK1/2 Inhibition in BRAF V600E-Mutant Melanoma and Colorectal Cancer Models

JSI-1187 is well-suited for preclinical studies in BRAF V600E-mutant cancers, where it demonstrates single-digit nanomolar anti-proliferative activity (IC50 = 37 nM in A375 melanoma; IC50 = 48 nM in COLO 205 CRC) and achieves tumor regression at 20 mg/kg QD in the COLO 205 xenograft model [1]. Its sub-nanomolar Ki for ERK2 supports use as a high-potency tool compound for target engagement studies.

Combination Therapy Research: Vertical MAPK Pathway Blockade with BRAF or KRAS G12C Inhibitors

The compound has demonstrated synergistic efficacy in combination with the BRAF inhibitor dabrafenib (COLO 205 xenograft) and with the KRAS G12C inhibitor sotorasib (Loewe synergy scores 0.5–14.3; H2122, H358, SW837 xenograft models) [2]. Importantly, the JSI-1187 + sotorasib combination was significantly superior to trametinib + sotorasib, positioning JSI-1187 as a preferred ERK inhibitor for KRAS G12C combination research [2].

Brain Metastasis and CNS Tumor Research Requiring BBB-Penetrant ERK Inhibition

For preclinical programs investigating brain metastases of MAPK-driven tumors or primary CNS malignancies, JSI-1187 offers a reported blood-brain barrier penetration capability [3]. This property is not shared by all ERK inhibitors in the class (e.g., temuterkib/LY3214996 has limited BBB permeability [4]), making JSI-1187 a more appropriate chemical probe for CNS-focused MAPK pathway studies.

Translational Pharmacology Bridging to Phase 1 Clinical Development

JSI-1187 is currently under active Phase 1 clinical investigation (NCT04418167) as both monotherapy and in combination with dabrafenib [5]. This clinical-stage status provides researchers with access to an established regulatory package, known clinical dosing schedules (2–128 mg orally, QD or BID), and an active Investigational New Drug (IND) framework, which can accelerate translational research planning and grant applications that require clinical-pathway-viable tool compounds [5].

Quote Request

Request a Quote for N-(4-ethoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.